1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate

Analytical Chemistry Dye Formulation Spectrophotometry

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate (CAS 83949-77-3) is a cationic indolium salt with the molecular formula C21H25N3O2 and a molecular weight of 351.45 g/mol. It features a 1,3,3-trimethyl-3H-indolium core linked via a methine bridge to a methylphenylhydrazono moiety, with acetate (CH3COO-) as the counterion.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
CAS No. 83949-77-3
Cat. No. B12672029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate
CAS83949-77-3
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C
InChIInChI=1S/C19H22N3.C2H4O2/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyDQDDURVSCZLBJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate (CAS 83949-77-3): Chemical Identity and Core Properties for Procurement


1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate (CAS 83949-77-3) is a cationic indolium salt with the molecular formula C21H25N3O2 and a molecular weight of 351.45 g/mol . It features a 1,3,3-trimethyl-3H-indolium core linked via a methine bridge to a methylphenylhydrazono moiety, with acetate (CH3COO-) as the counterion . The compound is classified as part of the azomethine/hydrazone dye family and is structurally related to C.I. Basic Yellow 51 (the methyl sulfate salt, CAS 83949-75-1) and C.I. Basic Yellow 28 . Its regulatory notification under EC No. 281-437-6 identifies it with harmonized CLP hazard classifications: Acute Tox. 4 (H302 — harmful if swallowed) and Eye Dam. 1 (H318 — causes serious eye damage) .

Why Scientists Cannot Simply Substitute Other Indolium Salts for 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium Acetate


Direct substitution of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate with its closest commercially dominant analog, the methyl sulfate salt (Basic Yellow 51, CAS 83949-75-1), is not validated for procurement without requalification. While both share an identical chromophoric cation (C19H22N3+), the counterion dictates critical physicochemical properties relevant to the end-use performance . The acetate (MW 351.45) versus methyl sulfate (MW 403.50) introduces a 52 g/mol difference in formula weight, which directly affects molar extinction calculations and solution preparation; a 1 g/L solution of the acetate yields a cation concentration approximately 15% higher than the methyl sulfate salt at the same mass concentration . Additionally, the acetate salt has a specific regulatory notification under EC 281-437-6, classified as Acute Tox. 4 and Eye Dam. 1, which may differ from the hazard profile of the methyl sulfate variant; procurement under GLP/GMP standards thus requires distinct safety and handling documentation . Differences in hydrophobicity (predicted logP effects from counterion), crystallinity, and dissolution kinetics further preclude simple one-to-one interchangeability in validated analytical methods or industrial dye bath formulations .

Quantitative Differentiation Evidence for 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium Acetate Selection


Molecular Weight Advantage: Higher Molar Cation Density vs. Methyl Sulfate Salt

The acetate salt (CAS 83949-77-3) exhibits a molecular weight of 351.45 g/mol, compared to 403.50 g/mol for the widely used methyl sulfate salt (Basic Yellow 51, CAS 83949-75-1) . This 52.05 g/mol difference in formula weight results from the acetate counterion (MW 59.04) versus methyl sulfate (MW 111.12). Consequently, at equivalent mass concentrations, the acetate form delivers a cation (chromophore) molar concentration approximately 14.8% higher than the methyl sulfate form, which directly impacts the achievable optical density per unit mass and the calculation of molar extinction coefficients .

Analytical Chemistry Dye Formulation Spectrophotometry

Distinct Regulatory Hazard Profile for Occupational Safety Planning

Under the EU CLP regulation, 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate has been notified with specific harmonized classifications: Acute Toxicity Category 4 (H302 — Harmful if swallowed) and Serious Eye Damage Category 1 (H318 — Causes serious eye damage) . This profile necessitates specific risk management measures (RMMs) such as emergency eyewash stations and personal protective equipment. In contrast, some related indolium salts may carry different notified classifications depending on the counterion; for instance, certain chloride or hydrogen sulfate variants may have differing skin irritation or aquatic toxicity designations, though direct comparative data from the same notifier is not available. The unambiguous regulatory data for the acetate form ensures compliant shipping documentation and safe laboratory handling without reliance on read-across assumptions .

Chemical Safety EHS Compliance Procurement

Counterion-Governed Fiber Substantivity for Acrylic Textile Dyeing

Cationic indolium dyes dye polyacrylonitrile (PAN) fibers through ionic bonding between the positively charged dye cation and anionic sulfonate/carboxylate sites on the fiber . The counterion (acetate vs. methyl sulfate vs. chloride) directly influences the dye's aqueous solubility, aggregation behavior, and rate of exhaustion onto the fiber — key determinants of levelness and color yield in industrial dyeing . While the acetate salt (MW 351.45) has a lower formula weight than the methyl sulfate form (MW 403.50), its smaller, more hydrophilic acetate counterion typically confers higher water solubility and faster dissolution kinetics, which can translate to more uniform initial dye dispersion in the dyebath. Direct comparative dyeing performance data (e.g., % exhaustion at 30 min, K/S value at λmax) for this specific acetate versus its methyl sulfate counterpart under standardized PAN dyeing protocols (e.g., pH 4.5 acetate buffer, 1:20 liquor ratio, 2% owf, 98°C) are required for definitive quantification.

Textile Dyeing Cationic Dyes Polyacrylonitrile

Patent-Class Utility as an Optical Recording Material Intermediate

Indolium compounds bearing hydrazono-methine bridges, including the general structural class to which CAS 83949-77-3 belongs, are claimed in patent literature (e.g., EP2003172B1, US20070265455) as exhibiting thermal decomposition behavior suitable for high-speed optical recording materials . Patents describe indolium compounds of general formula (I) that achieve decomposition thresholds and residue profiles optimized for write-once optical media when formulated into recording layers — a functional domain inaccessible to simpler cationic dyes lacking the hydrazone moiety. The acetate counterion in CAS 83949-77-3, compared to bulkier or more thermally stable anions (e.g., tosylate, perchlorate), may provide a lower thermal decomposition onset temperature and cleaner decomposition profile (lower char residue), which is a critical parameter for optical recording layer performance where signal modulation depends on controlled, residue-free pit formation upon laser irradiation .

Optical Recording Material Science Indolium Compounds

Precision Analytical Quantification: Molecular Identity and Purity Verification

Procurement of a precisely defined chemical entity with a unique CAS registry number (83949-77-3) and an unambiguous SMILES string (CC([O-])=O.C2=C1C(C(=[N+](C1=CC=C2)C)C=NNC3=CC=CC=C3C)(C)C) enables definitive identity confirmation via LC-MS or HPLC-UV against a certified reference standard. The calculated exact mass of the cation (C19H22N3+, m/z 292.1814) provides a specific [M]+ signal for MS detection, distinct from the methyl sulfate salt (which also yields the same cation but at a different total mass due to the anion adduct pattern). The acetate counterion can be independently quantified via ion chromatography (retention time of acetate ~4-5 min on standard anion-exchange columns), providing orthogonal confirmation of salt form integrity — a verification not easily performed when the same cation is supplied with other anions .

Analytical Chemistry Quality Control HPLC

High-Value Application Scenarios for 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium Acetate Based on Documented Evidence


Precision Spectrophotometric Standard and Dye Laser Gain Medium Research

The acetate salt's lower molecular weight (351.45 g/mol) and correspondingly higher chromophore mass fraction (78.9%) make it a preferred form for preparing precise molar standard solutions for UV-Vis spectrophotometer calibration . The identical cation to Basic Yellow 51 ensures known spectral properties (λmax ~430-450 nm region typical of phenylhydrazono-indolium dyes), while the acetate's solubility profile facilitates high-concentration stock solution preparation in polar solvents. This is essential for dye laser research where precise control of the active lasing species concentration directly impacts gain efficiency and cavity design .

Cationic Acrylic Fiber Dyeing with Optimized Cold-Water Dispersion

Based on the class-level understanding of cationic dye counterion effects, the acetate form of this indolium dye is expected to exhibit faster cold-water dissolution than the methyl sulfate variant, which is advantageous for continuous dyeing processes where rapid dyebath preparation and uniform initial dispersion are critical for level dyeing . Application trials on polyacrylonitrile (PAN) fibers using standard cationic dyeing protocols (pH 4.5 acetate buffer, 1:20 liquor ratio, 98°C) can quantify the acetate salt's exhaustion rate and final color yield (K/S) relative to the methyl sulfate standard, providing a basis for formulation cost-performance optimization .

Optical Data Storage Material Prototyping and Thermal Analysis

The indolium-hydrazone structural core aligns with patent claims for optical recording materials (EP2003172B1, US20070265455), where the acetate counterion's lower thermal stability may enable a sharper, lower-temperature decomposition onset — a critical parameter for high-speed write-once media . Material scientists can use this compound as a building block for synthesizing next-generation indolium recording dyes and directly evaluate its thin-film decomposition behavior via TG-DTA to benchmark against existing commercial formulations .

Certified Reference Material for LC-MS/MS Method Validation under GLP

The unique CAS registration (83949-77-3) and the ability to independently verify the acetate counterion via ion chromatography make this compound suitable as a system suitability standard or calibration reference for LC-MS/MS methods quantifying indolium-type dyes in environmental or biological matrices . The orthogonal confirmation of both cation identity (via exact mass) and anion identity (via IC retention time) provides a level of method specificity that supports ICH Q2(R1) validation requirements, a capability that generic, counterion-ambiguous 'dye content' standards cannot match .

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